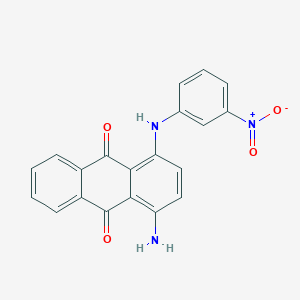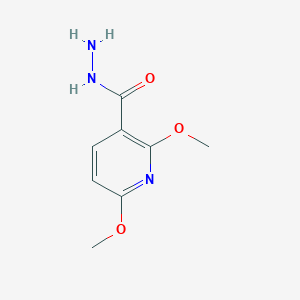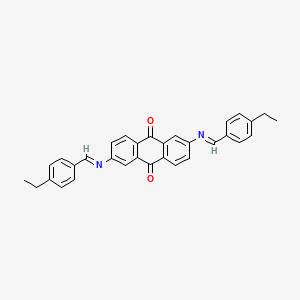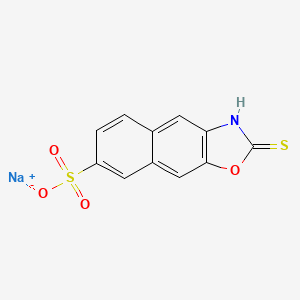![molecular formula C9H9N3O B13131364 1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)
1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone is a chemical compound that incorporates a relatively rare 2-methyl-2H-1,2,3-triazole heterocyclic motif. This motif has potential as a kinase inhibitor, making it relevant in drug discovery and development. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer .
Métodos De Preparación
Synthetic Routes:: The synthesis of 1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone involves the introduction of the 2-methyl-2H-1,2,3-triazole moiety. One straightforward method is the reaction of an appropriate aldehyde or ketone with 2-methyl-2H-1,2,3-triazole under suitable conditions. The reaction can be catalyzed by Lewis acids or bases, leading to the formation of the desired compound.
Industrial Production:: While industrial-scale production methods for this specific compound are not widely reported, laboratory-scale synthesis provides a starting point for further optimization and scale-up.
Análisis De Reacciones Químicas
1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone can undergo various chemical reactions:
Oxidation: It may be oxidized to form corresponding ketones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can yield the alcohol.
Aplicaciones Científicas De Investigación
1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone finds applications in various scientific fields:
Medicinal Chemistry: Its kinase inhibitory potential makes it relevant for drug development.
Chemical Biology: Researchers study its interactions with kinases and other biomolecules.
Materials Science: The compound may serve as a building block for functional materials.
Mecanismo De Acción
The exact mechanism by which 1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone exerts its effects remains an active area of research. It likely involves interactions with kinase active sites, affecting downstream signaling pathways.
Comparación Con Compuestos Similares
While 1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone is relatively unique due to its 2-methyl-2H-1,2,3-triazole motif, similar compounds include:
- 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid .
- (1H-Benzo[d][1,2,3]triazol-1-yl)methanol .
- 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methyl-6-nitrophenol .
Remember, further research and characterization are essential to fully understand the compound’s properties and applications
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
1-(2-methylbenzotriazol-5-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-6(13)7-3-4-8-9(5-7)11-12(2)10-8/h3-5H,1-2H3 |
Clave InChI |
IADSYEPTEGXZML-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=NN(N=C2C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)

![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)







![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)
